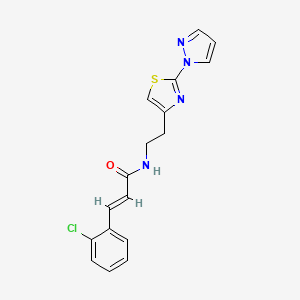

![molecular formula C7H8O B2742856 Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)- CAS No. 16620-79-4](/img/structure/B2742856.png)

Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

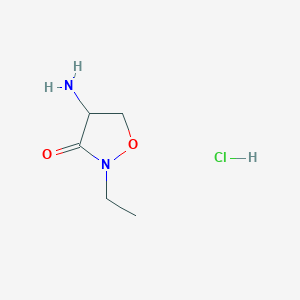

“Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” is a chemical compound with the molecular formula C7H8O . It is also known by other names such as Dehydronorcamphor, Norcamphor, dehydro-, 2-Norbornen-5-one, 2-Norbornenone, 5-Norbornen-2-one, and (±)-Bicyclo [2.2.1]hept-5-ene-2-one .

Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” can be represented as a 2D Mol file . The structure is also available as a computed 3D SD file .Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-” has a molecular weight of 108.1378 . Its IUPAC Standard InChI is InChI=1S/C7H8O/c8-7-4-5-1-2-6 (7)3-5/h1-2,5-6H,3-4H2 .科学的研究の応用

Precursor to Carbocyclic Nucleoside Carbovir

This compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir . Carbovir is a potent inhibitor of HIV-1 and based on clinical trials, it could become an alternative to AZT .

1,3-Dipolar Rearrangement Studies

The compound has been used in studies deciphering the mechanism of the 1,3-dipolar rearrangement between acetonitrile oxide and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives . This research helps in understanding the molecular mechanisms and rationalizing chemical reactivity .

Precursor to Amino-peramivir

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one can be used as a precursor to prepare amino-peramivir , a potent neuraminidase inhibitor. Neuraminidase inhibitors are a class of drugs commonly used in the treatment and prevention of influenzavirus infections .

Precursor to 4-Amino-5-halopentanoic Acids

This compound can also be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids . These compounds are potential GABA aminotransferase (GABA-AT) inactivators . GABA-AT inactivators are used in the treatment of various neurological disorders, including epilepsy and neuropathic pain .

Safety and Hazards

作用機序

Target of Action

The primary targets of (1S,4S)-bicyclo[22It’s known that this compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir .

Mode of Action

The exact mode of action of (1S,4S)-bicyclo[22It’s known that the compound undergoes a 1,3-dipolar rearrangement with acetonitrile oxide . This reaction involves the formation of C−C and O−C bonds, with the electron density at the N−C triple bond being depopulated .

Biochemical Pathways

The compound is involved in the synthesis of carbocyclic nucleosides, such as carbovir . Carbovir is a potent inhibitor of HIV-1 and has been considered as an alternative to AZT . The biochemical pathways affected by (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one and its derivatives would therefore be related to the inhibition of HIV-1.

Result of Action

The molecular and cellular effects of (1S,4S)-bicyclo[22It’s known that the compound and its derivatives can inhibit hiv-1 . This suggests that the compound could have antiviral effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,4S)-bicyclo[22It’s known that the compound can undergo various transformations in the presence of transition metals . This suggests that the compound’s action could be influenced by the presence of certain metals.

特性

IUPAC Name |

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQXEIFQYCVOPD-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC(=O)[C@@H]1C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

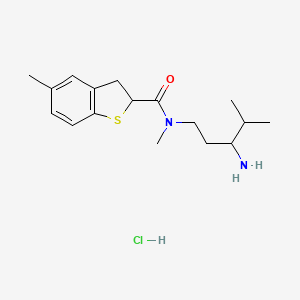

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2742774.png)

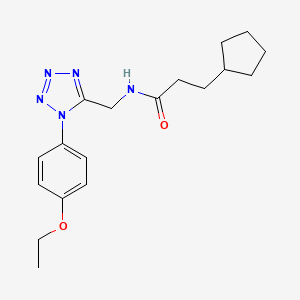

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2742775.png)

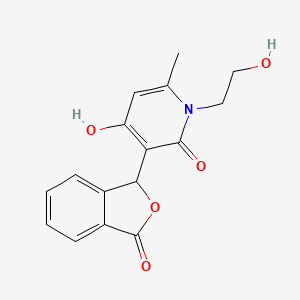

![2-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2742777.png)

![2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2742786.png)

![[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine](/img/structure/B2742793.png)

![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)